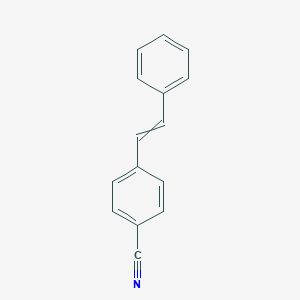

4-Cyanostilbene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHPLQCUQJSQW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-79-7 | |

| Record name | 4-Cyanostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Cyanostilbene via the Wittig Reaction: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-cyanostilbene, a valuable organic luminogen, utilizing the Wittig reaction. The Wittig reaction is a highly effective and versatile method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This document details the necessary protocols, from the preparation of the key phosphonium salt intermediate to the final olefination, purification, and characterization of the target compound. It is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a detailed, practical guide for laboratory synthesis.

Reaction Overview and Mechanism

The synthesis of this compound via the Wittig reaction is typically a two-step process:

-

Formation of the Phosphonium Salt: 4-Cyanobenzyl bromide is reacted with triphenylphosphine in an SN2 reaction to produce (4-cyanobenzyl)triphenylphosphonium bromide, the Wittig salt.[4][5]

-

The Wittig Reaction: The phosphonium salt is deprotonated with a base to form a phosphorus ylide. This nucleophilic ylide then reacts with benzaldehyde. The reaction proceeds through a cyclic oxaphosphetane intermediate, which subsequently collapses to yield the desired this compound and triphenylphosphine oxide as a byproduct.[6][7] The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8]

The stereochemistry of the resulting alkene (E/Z isomerism) is influenced by the stability of the ylide. Ylides stabilized by electron-withdrawing groups, such as the cyano group in this synthesis, predominantly yield the (E)-alkene.[1][9]

Experimental Protocols

Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. 4-cyanobenzyl bromide is a lachrymator.

This protocol utilizes an efficient microwave-assisted method, which significantly reduces reaction time compared to conventional heating.[10][11]

Reagents and Materials:

-

Triphenylphosphine (PPh₃)

-

4-Cyanobenzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Microwave reactor with a carbon-coated quartz ampoule

-

Filtration apparatus

-

Beakers and flasks

Procedure:

-

In a carbon-coated quartz ampoule, combine triphenylphosphine (e.g., 10.5 g, 40 mmol) and 4-cyanobenzyl bromide (e.g., 3.92 g, 20 mmol) in anhydrous THF (20 mL).[11]

-

Seal the ampoule and place it in the microwave reactor.

-

Irradiate the mixture at 60 °C (800 Watt, 1 bar pressure) for 30 minutes.[11]

-

After the reaction is complete, cool the ampoule to room temperature before carefully opening it inside a fume hood.

-

A precipitate of the phosphonium salt will have formed. Collect the solid by vacuum filtration.

-

Recrystallize the crude product from dichloromethane to obtain pure (4-cyanobenzyl)triphenylphosphonium bromide as a colorless powder.[10][11]

-

Dry the product under vacuum. The expected yield is typically high (e.g., 94%).[10]

This procedure is a general protocol adapted for this specific synthesis.[12]

Reagents and Materials:

-

(4-Cyanobenzyl)triphenylphosphonium bromide (from Part 1)

-

Benzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Set up a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add (4-cyanobenzyl)triphenylphosphonium bromide (1 equivalent), benzaldehyde (approx. 1.0-1.1 equivalents), and dichloromethane (e.g., 10-15 mL).[12]

-

Stir the mixture vigorously to dissolve the solids.

-

While stirring, add the 50% aqueous NaOH solution dropwise through the top of the condenser. The appearance of a color change (often orange or reddish) indicates the formation of the ylide.[6]

-

Continue stirring vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12][13] A typical reaction time is 30-60 minutes.[6]

The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[7]

Reagents and Materials:

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated sodium bisulfite solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexanes or diethyl ether

-

95% Ethanol for recrystallization

-

Rotary evaporator

Procedure:

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and wash sequentially with water and a saturated aqueous sodium bisulfite solution. Continue washing with water until the aqueous layer is neutral.[12]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[12]

-

Byproduct Removal: Filter the dried solution to remove the drying agent. Evaporate the solvent using a rotary evaporator. To the resulting crude solid, add a non-polar solvent mixture like 25% diethyl ether in hexanes. The triphenylphosphine oxide is insoluble or sparingly soluble in this mixture and will precipitate, while the this compound product remains dissolved.[13]

-

Isolation: Filter off the precipitated triphenylphosphine oxide. Collect the filtrate and remove the solvent under reduced pressure.

-

Recrystallization: Purify the crude this compound by recrystallizing from hot 95% ethanol. Cool the solution slowly, first to room temperature and then in an ice bath, to induce crystallization.[12]

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 95% ethanol, and air dry.[12]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of the intermediate and final product.

Table 1: Reagents and Reaction Parameters

| Stage | Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

|---|---|---|---|---|---|

| Salt Synthesis | 4-Cyanobenzyl Bromide | 196.04 | 20 | 3.92 g | Starting Material |

| Triphenylphosphine | 262.29 | 40 | 10.5 g | Starting Material | |

| THF | 72.11 | - | 20 mL | Solvent | |

| Wittig Reaction | (4-CN-Bn)PPh₃Br | 458.33 | 10 | 4.58 g | Wittig Salt |

| Benzaldehyde | 106.12 | 11 | 1.17 g (1.12 mL) | Electrophile | |

| Dichloromethane | 84.93 | - | 15 mL | Solvent |

| | 50% NaOH (aq) | 40.00 | - | ~10 drops | Base |

Table 2: Product Characterization Data

| Compound | Appearance | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

|---|---|---|---|---|

| (4-CN-Bn)PPh₃Br | Colorless Powder | ~94[10] | 328[10] | 5.23 (d, 2H), 7.18-7.75 (m, 19H)[10] |

| This compound | Crystalline Solid | >80 (typical) | 113-114 (literature)[14] | 6.27-8.25 (m, Ar-H) (typical range for stilbenes)[14] |

Experimental Workflow Visualization

The entire process, from starting materials to the final characterized product, is outlined below.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Unveiling the Magic: The Mechanism of Wittig Reaction Explained for Curious Chemists - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. biomedres.us [biomedres.us]

- 11. biomedres.us [biomedres.us]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Horner-Wadsworth-Emmons Synthesis of 4-Cyanostilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) synthesis of (E)-4-cyanostilbene, a valuable intermediate in the development of pharmaceuticals and functional materials. The document details the reaction mechanism, experimental protocols for the synthesis of the phosphonate reagent and the final product, and a summary of relevant quantitative data.

Introduction to the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized olefination reaction in organic synthesis that employs a phosphonate-stabilized carbanion to convert an aldehyde or ketone into an alkene. It is a significant modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification. The HWE reaction typically exhibits high (E)-stereoselectivity, making it a powerful tool for the synthesis of trans-alkenes.

The reaction begins with the deprotonation of a phosphonate ester by a base to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the alkene and a phosphate salt.

Synthesis of (E)-4-Cyanostilbene

The synthesis of (E)-4-cyanostilbene via the HWE reaction involves two key stages: the preparation of the diethyl benzylphosphonate reagent and the subsequent olefination reaction with 4-cyanobenzaldehyde.

Preparation of Diethyl Benzylphosphonate

A common method for the synthesis of diethyl benzylphosphonate is the Michaelis-Arbuzov reaction, which involves the reaction of a benzyl halide with a trialkyl phosphite.

Experimental Protocol:

A mixture of benzyl chloride (1 mmol), triethyl phosphite (1.2 mmol), and a catalytic amount of potassium iodide is heated under reflux in a suitable solvent such as toluene for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford diethyl benzylphosphonate as a colorless oil.

Horner-Wadsworth-Emmons Reaction for (E)-4-Cyanostilbene

The olefination step involves the reaction of diethyl benzylphosphonate with 4-cyanobenzaldehyde in the presence of a strong base.

Experimental Protocol:

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of diethyl benzylphosphonate (1.1 mmol) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then a solution of 4-cyanobenzaldehyde (1.0 mmol) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-4-cyanostilbene as a white solid.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of (E)-4-cyanostilbene.

| Parameter | Value |

| Reactants | |

| Diethyl benzylphosphonate | 1.1 equivalents |

| 4-Cyanobenzaldehyde | 1.0 equivalent |

| Sodium Hydride (60%) | 1.2 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Product | |

| Yield | Typically high, often >80% |

| Melting Point | 119-121 °C |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.66 (d, J=8.4 Hz, 2H), 7.59 (d, J=8.4 Hz, 2H), 7.54 (d, J=7.2 Hz, 2H), 7.40 (t, J=7.6 Hz, 2H), 7.31 (t, J=7.4 Hz, 1H), 7.21 (d, J=16.4 Hz, 1H), 7.10 (d, J=16.4 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 142.3, 136.2, 132.6, 132.5, 129.8, 129.0, 128.8, 127.2, 127.0, 118.9, 110.9 |

| IR (KBr, cm⁻¹) | 3060, 3030, 2225 (C≡N), 1600, 1515, 1495, 1450, 965, 825, 760, 690 |

Visualizations

Reaction Mechanism

Spectroscopic characterization of 4-Cyanostilbene using NMR and UV-Vis

Spectroscopic Characterization of 4-Cyanostilbene: A Technical Guide

Introduction

This compound is a derivative of stilbene featuring a nitrile (-CN) group at the para position of one of the phenyl rings. This molecule is of significant interest in materials science and photochemistry due to its unique electronic and photophysical properties, including applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a model system for studying photoisomerization. The donor-acceptor (D-A) nature, with the phenyl ring acting as a donor and the cyano group as an acceptor, governs its spectroscopic behavior. This guide provides an in-depth overview of the characterization of (E)-4-cyanostilbene using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (E)-4-cyanostilbene is characterized by signals in the aromatic and vinylic regions. The trans-configuration of the ethylenic protons results in a large coupling constant (J), typically around 16 Hz. The electron-withdrawing cyano group deshields the protons on the substituted phenyl ring, causing their signals to appear at a higher chemical shift (downfield) compared to the unsubstituted ring.

Table 1: Representative ¹H NMR Chemical Shift Data for (E)-Stilbene Derivatives

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity & Coupling Constant (J) in Hz |

|---|---|---|

| H-2', H-6' (ortho to -CN) | 7.90 | d, J = 8.4 |

| H-3', H-5' (meta to -CN) | 7.53 | d, J = 8.4 |

| H-2, H-6 | 7.50-7.47 | m |

| H-3, H-5 | 7.37-7.34 | m |

| H-4 | 7.30-7.27 | m |

| Vinylic H (α to -CN ring) | 7.17 | d, J = 16.3 |

| Vinylic H (β to -CN ring) | 7.07 | d, J = 16.3 |

Note: Data is based on the closely related structure, 4-acetylstilbene, as a representative example.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The nitrile carbon appears as a distinct signal in the 118-120 ppm range. The quaternary carbon attached to the cyano group is also identifiable. As with the proton spectrum, the carbons of the cyano-substituted ring are shifted downfield.

Table 2: Representative ¹³C NMR Chemical Shift Data for (E)-Stilbene Derivatives

| Carbon Assignment | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

|---|---|

| C=O (analogous to C-CN) | 197.3 |

| Quaternary C (ipso to -CN ring) | 141.9 |

| Quaternary C (ipso to phenyl ring) | 135.9 |

| Vinylic C | 131.4 |

| Aromatic CH | 128.8, 128.7, 128.2, 127.4, 126.7, 126.4 |

| CN (Nitrile Carbon) | ~119 |

Note: Data is based on the closely related structure, 4-acetylstilbene, as a representative example.[1] The nitrile carbon chemical shift is predicted based on typical values.

UV-Vis Spectroscopy

UV-Vis absorption spectroscopy reveals information about the electronic transitions within the molecule. This compound possesses an extended π-conjugated system, which gives rise to strong absorption in the UV region. The primary absorption band is attributed to a π → π* transition. The position of the maximum absorption wavelength (λ_max) is sensitive to solvent polarity.[2][3]

Table 3: UV-Vis Absorption Data for Cyanostilbene Derivatives in Various Solvents

| Solvent | λ_max (nm) | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | 360 - 390 | [4] |

| Toluene | 397 - 406 | [5] |

| Dimethyl Sulfoxide (DMSO) | ~400 | [6] |

Note: Values are for various cyanostilbene derivatives, indicating the typical absorption range.

The absorption maximum tends to shift to longer wavelengths (a bathochromic or red shift) in more polar solvents, which stabilize the more polar excited state.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

1. NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[5] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.[5][7]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.[8]

-

2. UV-Vis Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., THF, Toluene). From the stock solution, prepare a dilute sample with a concentration of approximately 1 x 10⁻⁵ M to ensure the absorbance is within the linear range of the instrument (typically < 1.0).[9]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 250 nm to 600 nm to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Visualizations

References

- 1. rsc.org [rsc.org]

- 2. player.uacdn.net [player.uacdn.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. rsc.org [rsc.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Photophysical Properties of Novel 4-Cyanostilbene Derivatives: A Technical Guide

Abstract: 4-Cyanostilbene derivatives represent a pivotal class of organic luminogens, garnering significant attention for their diverse and tunable photophysical properties. These compounds are foundational in developing materials for organic light-emitting diodes (OLEDs), chemical sensors, bio-imaging agents, and smart materials responsive to external stimuli. A particularly remarkable characteristic of many modern cyanostilbene derivatives is Aggregation-Induced Emission (AIE), a phenomenon where fluorescence is significantly enhanced in the aggregated or solid state, overcoming the common issue of Aggregation-Caused Quenching (ACQ). This technical guide provides an in-depth overview of the core photophysical concepts, quantitative data for select novel derivatives, detailed experimental protocols for their characterization, and a discussion of their excited-state dynamics.

Core Photophysical Concepts

The interaction of this compound derivatives with light is governed by a series of photophysical processes. A foundational understanding of these concepts is critical for interpreting experimental data and designing new molecules with desired properties.

-

Absorption and Emission: Molecules absorb photons of a specific energy, promoting an electron from the ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule quickly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon; this process is known as fluorescence . The emitted photon is of lower energy (longer wavelength) than the absorbed photon, and the difference between the absorption and emission maxima is termed the Stokes Shift .

-

Intramolecular Charge Transfer (ICT): Many this compound derivatives are designed with electron-donating (D) and electron-accepting (A) groups, creating a D-π-A structure. Upon photoexcitation, an electron is transferred from the donor to the acceptor through the π-conjugated bridge, forming an ICT state. This process is highly sensitive to solvent polarity and is a key factor in the solvatochromic behavior of these compounds.[1]

-

Aggregation-Induced Emission (AIE): Conventional fluorophores often suffer from fluorescence quenching in high concentrations or the solid state (ACQ) due to π-π stacking.[1] In contrast, AIE-active molecules, or AIEgens, are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.[2] The predominant mechanism for this is the Restriction of Intramolecular Motion (RIM) , particularly the restriction of intramolecular rotations (RIR).[2][3] In solution, the excited-state energy is dissipated non-radiatively through molecular rotations. In the aggregated state, these rotations are physically hindered, blocking the non-radiative decay pathway and forcing the molecule to release its energy radiatively as strong fluorescence.[4]

-

Twisted Intramolecular Charge Transfer (TICT): In some polar environments, excited molecules can form a TICT state, where one part of the molecule twists relative to the other. This state is often non-emissive or weakly emissive and can provide an additional non-radiative decay channel, influencing the overall quantum yield.[5][6]

Photophysical Data of Novel Derivatives

The rational design of this compound derivatives has led to a wide range of photophysical properties. The following table summarizes key quantitative data for several recently synthesized compounds, highlighting the impact of different donor groups and molecular architectures.

| Derivative Name | Max Absorption (λ_abs) | Max Emission (λ_em) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Solvent / State | Reference |

| TPE-CNPH | 377 nm | 522 nm | 145 nm | 0.015 (1.5%) | THF | [3] |

| - | - | - | 0.16 (16%) | THF/Water (90% H₂O) | [3] | |

| FLU-CNPH | 461 nm | 522 nm | 61 nm | 0.0009 (0.09%) | THF | [3] |

| - | - | - | 0.024 (2.4%) | THF/Water (60% H₂O) | [3] | |

| NCSPy | 397 nm | 511 nm | 114 nm | 0.34 (34%) | Toluene | [7] |

| - | 544 nm | - | - | Aggregated State | [7] | |

| NCPy | 406 nm | 539 nm | 133 nm | 0.10 (10%) | Toluene | [7] |

| - | 614 nm | - | - | Aggregated State | [7] | |

| TCS | 380 nm | 479 nm | 99 nm | 0.48 (48%) | Toluene | [7] |

| 14-O-35 | ~360 nm | 414 nm | ~54 nm | Weak | THF | [8] |

| - | 455 nm | - | Strong | THF/Water (90% H₂O) | [8] | |

| 14-N-35 | - | 453 nm | - | Weak | THF | [8] |

| - | 591 nm | - | Strong | THF/Water (90% H₂O) | [8] |

Experimental Protocols

Accurate characterization of photophysical properties relies on standardized and carefully executed experimental protocols.

UV-Vis Absorption and Fluorescence Spectroscopy

These steady-state techniques are the first step in characterizing any luminogen.

-

Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths.

-

Materials: UV-grade solvent (e.g., THF, Toluene), quartz cuvettes (1 cm path length), UV-Vis spectrophotometer, and a spectrofluorometer.[3][7][9]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the cyanostilbene derivative in the chosen solvent. A typical concentration is 1x10⁻⁵ M.[10] The absorbance at the peak maximum should ideally be below 0.1 to prevent inner filter effects.[11]

-

Absorption Measurement: Record the UV-Vis absorption spectrum of the solution using the spectrophotometer. The wavelength corresponding to the highest absorption peak is λ_abs.[11]

-

Fluorescence Measurement: Place the same cuvette in the spectrofluorometer. Set the excitation wavelength to λ_abs. Record the emission spectrum, typically scanning a range from just above the excitation wavelength to the near-infrared. The emission should be collected at a 90° angle to the excitation beam.[12] The resulting spectrum must be corrected for the wavelength-dependent sensitivity of the instrument.[12] The wavelength of maximum fluorescence intensity is λ_em.

-

Relative Fluorescence Quantum Yield (Φ_f) Determination

The comparative method is the most common and reliable way to determine the fluorescence quantum yield.[13] It involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield (e.g., Rhodamine B, Quinine Sulfate).[3][14]

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol:

-

Preparation: Prepare a series of solutions of both the test sample and the standard in the same solvent to minimize refractive index differences.[11] The concentrations should be varied to yield absorbance values between 0.02 and 0.1 at the excitation wavelength.[11]

-

Measurement: For each solution, measure the absorbance at the chosen excitation wavelength and record the corrected fluorescence emission spectrum under identical instrument settings.

-

Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plotting: For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance. Determine the gradient (slope) of the resulting linear plots.[11]

-

Calculation: The quantum yield of the test sample (Φ_X) is calculated using the following equation:[14]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the known quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the test sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used. This term becomes 1 if the same solvent is used for both.[11]

-

-

Investigation of Aggregation-Induced Emission (AIE)

-

Objective: To determine if a compound exhibits AIE properties.

-

Protocol:

-

Solvent Mixtures: Prepare a series of solutions of the compound (e.g., at 20 µmol/L) in a good solvent like THF.[15]

-

Induce Aggregation: Create solvent/non-solvent mixtures by adding increasing fractions of a non-solvent (typically water) to the THF solution, e.g., from 0% to 90% water by volume.[3][8]

-

Measure Fluorescence: Record the fluorescence spectrum for each mixture. A significant increase in fluorescence intensity at higher water fractions indicates AIE activity.[8]

-

Excited-State Dynamics

The fate of a molecule after absorbing a photon is a competition between several radiative and non-radiative decay pathways, as illustrated by a Jablonski diagram.[16][17][18] For this compound derivatives, the key competing processes are fluorescence and non-radiative decay through internal conversion, often facilitated by intramolecular rotation or isomerization.[12]

-

Radiative Decay: Fluorescence is the direct emission of a photon from the S₁ state to the S₀ state.

-

Non-Radiative Decay:

-

Internal Conversion (IC): A radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀).[16] This is often the dominant pathway for flexible molecules in solution, leading to low fluorescence.

-

Intersystem Crossing (ISC): A transition between states of different spin multiplicity (e.g., S₁ → T₁). This can lead to phosphorescence, a much longer-lived emission, but is less common for these derivatives.[16]

-

-

Photochemical Reaction: The excited state can also undergo a chemical reaction, such as trans-cis isomerization, which is a characteristic reaction for stilbenes.[12]

Techniques like femtosecond transient absorption (pump-probe) spectroscopy are essential for directly observing these ultrafast processes and elucidating the specific deactivation pathways.[12]

Applications in Research and Drug Development

The unique photophysical properties of this compound derivatives make them valuable tools in various scientific fields. Their AIE characteristics are particularly useful for developing fluorescent probes for bio-imaging and sensing applications, as they can be designed to "turn on" in the presence of specific analytes or in particular cellular environments.[19][20] In drug development, these molecules can be used to monitor processes like protein aggregation.[4] Furthermore, their high solid-state emission efficiency makes them prime candidates for use as emitters in OLEDs and as active components in liquid crystal displays.[8][21]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]

- 4. benchchem.com [benchchem.com]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. biocompare.com [biocompare.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. static.horiba.com [static.horiba.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. New π-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [ccspublishing.org.cn]

- 16. youtube.com [youtube.com]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. A3-Type star stilbene and cyanostilbene molecules: synthesis, fluorescence properties and bio-imaging application - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and characterization of a novel cyanostilbene derivative and its initiated polymers: aggregation-induced emission enhancement behaviors and light-emitting diode applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Determining the Quantum Yield of 4-Cyanostilbene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the accurate determination of the fluorescence quantum yield (Φ) of 4-Cyanostilbene compounds. The quantum yield, a measure of the efficiency of photon emission through fluorescence, is a critical parameter in the characterization of fluorescent molecules for applications in research and drug development. This document outlines the principles of relative quantum yield measurement, details the experimental protocol, and provides a framework for data analysis and presentation.

Core Principles of Relative Quantum Yield Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed by a sample.[1] The most common and accessible method for its determination is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.[1]

The fundamental equation for calculating the relative quantum yield is as follows:

ΦX = ΦST * (IX / IST) * (AST / AX) * (ηX2 / ηST2) [2]

Where:

-

ΦX is the quantum yield of the unknown sample.

-

ΦST is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

The subscripts X and ST refer to the unknown sample and the standard, respectively.

Experimental Protocol

This protocol is designed for the determination of the quantum yield of a this compound compound using a standard spectrofluorometer and UV-Vis spectrophotometer.

Materials and Equipment

-

This compound derivative (Sample)

-

Fluorescent Standard: Quinine sulfate or Rhodamine 6G are common choices. The selection of the standard should be based on the absorption and emission characteristics of the this compound derivative. For many cyanostilbene derivatives that absorb in the UV-A or blue region of the spectrum, quinine sulfate is a suitable standard.[3][4]

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and that does not absorb significantly at the excitation and emission wavelengths. Toluene and tetrahydrofuran (THF) have been used for cyanostilbene derivatives.[5] For quinine sulfate, 0.1 M sulfuric acid is the standard solvent.[3]

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Solution Preparation

Crucially, to avoid inner filter effects and ensure a linear relationship between absorbance and fluorescence, the absorbance of all solutions at the excitation wavelength should be kept below 0.1. [1]

-

Stock Solutions: Prepare concentrated stock solutions of the this compound sample and the fluorescent standard in the chosen solvent.

-

Working Solutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. A typical series might include five different concentrations, all with absorbances below 0.1 at the excitation wavelength.

Spectroscopic Measurements

-

Absorption Spectra:

-

Record the UV-Vis absorption spectrum for each of the prepared solutions (sample and standard).

-

Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance. For many this compound derivatives, an excitation wavelength in the range of 350-400 nm is appropriate.[5][6]

-

-

Fluorescence Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

-

Integrate the area under each fluorescence emission curve to obtain the integrated fluorescence intensity (I).

-

Data Presentation and Analysis

For accurate determination, it is recommended to plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of this plot is proportional to the quantum yield.

The quantum yield of the sample can then be calculated using the following modified equation:

ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

Where m is the slope of the plot of integrated fluorescence intensity versus absorbance.

Quantitative Data Summary

The collected data should be organized in a clear and structured manner for easy comparison and analysis.

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Standard 1 | CST1 | AST1 | IST1 |

| Standard 2 | CST2 | AST2 | IST2 |

| Standard 3 | CST3 | AST3 | IST3 |

| Standard 4 | CST4 | AST4 | IST4 |

| Standard 5 | CST5 | AST5 | IST5 |

| Sample 1 | CX1 | AX1 | IX1 |

| Sample 2 | CX2 | AX2 | IX2 |

| Sample 3 | CX3 | AX3 | IX3 |

| Sample 4 | CX4 | AX4 | IX4 |

| Sample 5 | CX5 | AX5 | IX5 |

Caption: Summary of absorbance and integrated fluorescence intensity data for the standard and this compound sample solutions.

Reference Data

| Parameter | Standard (e.g., Quinine Sulfate in 0.1 M H2SO4) | Sample (this compound in Toluene) |

| Known Quantum Yield (ΦST) | 0.54 | N/A |

| Refractive Index (η) | 1.33 | 1.50 |

| Slope (m) | Calculated from plot | Calculated from plot |

Caption: Reference data for the calculation of the quantum yield of the this compound sample.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

Caption: Experimental workflow for determining the quantum yield of this compound compounds.

Quantum Yield Calculation Logic

Caption: Logical relationship of parameters in the relative quantum yield calculation.

References

The Luminescence Enigma of 4-Cyanostilbene: A Technical Deep-Dive into Aggregation-Induced Emission

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper elucidates the photophysical phenomenon of Aggregation-Induced Emission (AIE) as observed in 4-Cyanostilbene and its derivatives. This document provides an in-depth exploration of the core mechanism, detailed experimental methodologies for its characterization, and quantitative data to support the principles discussed.

Executive Summary

Cyanostilbene derivatives are a prominent class of molecules that exhibit Aggregation-Induced Emission (AIE), a phenomenon where these molecules are non-emissive when dissolved in a good solvent but become highly luminescent upon aggregation. This behavior is contrary to the typical aggregation-caused quenching (ACQ) observed in many conventional fluorophores. The underlying mechanism for AIE in cyanostilbenes is primarily attributed to the Restriction of Intramolecular Rotation (RIR) . In the aggregated state, the phenyl rings of the stilbene unit are sterically hindered, which blocks the non-radiative decay pathways that are active in the solution state, thereby forcing the excited molecule to decay radiatively, resulting in strong fluorescence. This unique property makes AIE-active cyanostilbenes highly valuable for applications in optoelectronics, bio-imaging, and as chemical sensors.

The Core Mechanism: Restriction of Intramolecular Rotation (RIR)

In a dilute solution, this compound exists as individual molecules where the phenyl rings can freely rotate around the vinyl bridge. Upon photoexcitation, the molecule can dissipate the absorbed energy through non-radiative pathways facilitated by these rotational motions, leading to negligible fluorescence.

However, when the molecules are forced to aggregate, for instance, by adding a poor solvent to a solution, they form nano-aggregates or solid-state structures. In this aggregated state, the physical proximity and intermolecular interactions between adjacent molecules restrict the intramolecular rotation of the phenyl rings. This restriction effectively blocks the non-radiative decay channels. Consequently, the excited state energy is predominantly dissipated through radiative decay, leading to a significant enhancement in fluorescence intensity.[1]

The following diagram illustrates this fundamental principle of AIE in this compound.

Quantitative Photophysical Data

The photophysical properties of cyanostilbene derivatives are dramatically altered upon aggregation. The following table summarizes representative quantitative data for cyanostilbene-based AIEgens, highlighting the significant increase in fluorescence quantum yield in the aggregated state compared to the solution state.

| Parameter | In Solution (e.g., THF) | In Aggregate (e.g., THF/Water mixture or Solid State) | Reference |

| Absorption Maximum (λabs) | ~350-400 nm | Generally red-shifted by 10-50 nm | [2] |

| Emission Maximum (λem) | ~400-450 nm | Red-shifted to ~450-550 nm | [3][4] |

| Fluorescence Quantum Yield (ΦF) | Very low (< 0.01 to ~0.05) | High (can approach 1.0) | [5][6][7] |

| Fluorescence Lifetime (τF) | Short (sub-nanosecond) | Longer (several nanoseconds) | [8] |

Note: The exact values can vary depending on the specific derivative, solvent system, and nature of the aggregates (e.g., J-aggregates or H-aggregates).

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to cyanostilbene derivatives is the Knoevenagel condensation.

Detailed Protocol:

-

Reactant Mixture: Dissolve equimolar amounts of a substituted benzaldehyde and a substituted phenylacetonitrile in a suitable solvent (e.g., ethanol, THF).[9]

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or tetrabutylammonium hydroxide (TBAH).[9]

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is extracted with an appropriate organic solvent and washed with water.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure cyanostilbene derivative.[9]

-

Characterization: The structure and purity of the final product are confirmed by standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR.[9]

AIE Property Investigation using Fluorescence Spectroscopy

The AIE characteristics are typically investigated by measuring the fluorescence emission in a solvent system where the solubility of the cyanostilbene derivative can be systematically varied. A common method involves using a mixture of a good solvent (e.g., tetrahydrofuran - THF) and a poor solvent (e.g., water).

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the cyanostilbene derivative in THF at a concentration of, for example, 10-3 M.

-

Sample Preparation: In a series of cuvettes, prepare solutions with varying water fractions (fw), typically from 0% to 90%, while keeping the final concentration of the cyanostilbene derivative constant (e.g., 10-5 M).[2][3] This is achieved by adding different volumes of the stock solution and water to THF.

-

Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the compound.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant increase in fluorescence intensity at higher water fractions indicates AIE activity.[2][3]

Quantum Yield Measurement

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Detailed Protocol:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range similar to the cyanostilbene derivative (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine B in ethanol).[9]

-

Absorbance Measurement: Prepare a series of dilute solutions of both the sample and the standard in the desired solvent system (e.g., THF for solution state, THF/water mixture for aggregated state). Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions under the same instrumental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (η2sample / η2std) where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.

X-ray Diffraction (XRD)

XRD is used to study the molecular packing in the solid state, which is crucial for understanding the AIE mechanism.

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the cyanostilbene derivative suitable for X-ray diffraction analysis, for example, by slow evaporation of a solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to determine the molecular conformation, packing arrangement, and intermolecular interactions.[10][11][12] For polycrystalline powder samples, powder XRD can provide information about the packing motifs.[6]

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to gain theoretical insights into the electronic structure and photophysical properties.

Detailed Protocol:

-

Geometry Optimization: Optimize the ground state and first excited state geometries of the cyanostilbene molecule in both the gas phase (simulating the solution state) and in a constrained geometry (simulating the aggregated state).

-

Energy Calculations: Calculate the potential energy surfaces for intramolecular rotation in the ground and excited states to understand the energy barriers for non-radiative decay.

-

Prediction of Spectra: Simulate the absorption and emission spectra and compare them with experimental results to validate the computational model.

Conclusion

The aggregation-induced emission of this compound is a well-established phenomenon driven by the restriction of intramolecular rotation in the aggregated state. This technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to investigate and utilize this fascinating class of molecules. The unique photophysical properties of cyanostilbene-based AIEgens offer significant opportunities for the development of novel materials for a wide range of applications in science and technology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Anthracene-incorporated cyanostilbene based donor–acceptor systems: intramolecular charge transfer and aggregation induced emission - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]

- 10. tandfonline.com [tandfonline.com]

- 11. X-Ray Diffraction Studies of Homologous Series of 4-Alkyl-4′ Cyanostilbene | Scilit [scilit.com]

- 12. apps.dtic.mil [apps.dtic.mil]

Unveiling the Environmental Sensitivity of 4-Cyanostilbenes: A Technical Guide to their Solvatochromic Properties

For Immediate Release

This technical guide provides a comprehensive overview of the solvatochromic properties of donor-acceptor substituted 4-cyanostilbenes, tailored for researchers, scientists, and drug development professionals. This document delves into the synthesis, photophysical behavior, and the profound influence of the solvent environment on the absorption and emission characteristics of these versatile molecules. The data presented herein, along with detailed experimental protocols, offers a foundational understanding for the application of these compounds as fluorescent probes and sensors.

Introduction: The Essence of Solvatochromism in 4-Cyanostilbenes

Donor-acceptor substituted 4-cyanostilbenes are a class of organic molecules renowned for their significant solvatochromic properties. This phenomenon, characterized by a change in the color of a solution as the solvent is changed, arises from the differential solvation of the molecule's ground and excited states.[1] In these stilbene derivatives, an electron-donating group (donor) and an electron-accepting group (acceptor, in this case, the cyano group) are connected through a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, leading to a highly polar excited state.[2][3]

The emission spectra of these compounds are particularly sensitive to the polarity of the surrounding solvent. In nonpolar solvents, the emission is typically in the blue region of the spectrum. As the solvent polarity increases, the excited state is stabilized to a greater extent than the ground state, resulting in a bathochromic (red) shift of the emission wavelength.[1] This pronounced solvatochromism makes donor-acceptor 4-cyanostilbenes excellent candidates for use as fluorescent probes to investigate the microenvironment of biological systems and for sensing applications.[3]

Quantitative Solvatochromic Data

The following tables summarize the absorption (λabs) and emission (λem) maxima of various donor-acceptor substituted 4-cyanostilbenes in a range of solvents with differing polarities.

Table 1: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-phenylacrylonitrile (1)

| Solvent | λabs (nm) | λem (nm) |

| Heptane | 394 | 447 |

| Dioxane | 394 | 480 |

| Tetrahydrofuran (THF) | 400 | 512 |

| Acetonitrile | 398 | 543 |

Data sourced from ACS Omega (2018).[4]

Table 2: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-(pyridin-2-yl)acrylonitrile (2)

| Solvent | λabs (nm) | λem (nm) |

| Dioxane | 418 | 510 |

| Tetrahydrofuran (THF) | 420 | 537 |

| Acetonitrile | 415 | 560 |

Data sourced from ACS Omega (2018).[4]

Table 3: Solvatochromic Data for (E)-2-(4-(diphenylamino)styryl)-3-(4-nitrophenyl)acrylonitrile (3)

| Solvent | λabs (nm) | λem (nm) |

| Dioxane | 437 | 590 |

| Tetrahydrofuran (THF) | 438 | 610 |

| Acetonitrile | 430 | 626 |

Data sourced from ACS Omega (2018).[4]

Table 4: Solvatochromic Data for a Methoxy and Nitro Substituted Cyanostilbene Derivative

| Solvent | λabs (nm) | λem (nm) |

| Toluene | 382 | 473 |

| Tetrahydrofuran (THF) | 385 | 535 |

| Dichloromethane (DCM) | 390 | 568 |

Data sourced from New Journal of Chemistry (2017).[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of donor-acceptor substituted 4-cyanostilbenes.

Synthesis

The synthesis of donor-acceptor substituted 4-cyanostilbenes can be achieved through various organic reactions. A common and effective method is the Knoevenagel condensation.

Example Synthesis of a Methoxy and Nitro Substituted Cyanostilbene Derivative:

-

Preparation of the Phenylacetonitrile Intermediate: Benzyl cyanide is reacted with 4-methoxyphenylboronic acid via a Suzuki coupling reaction to introduce the electron-donating methoxy group.

-

Knoevenagel Condensation: The resulting substituted phenylacetonitrile is then reacted with 4-nitrobenzaldehyde in the presence of a base, such as sodium methoxide, to yield the final donor-acceptor 4-cyanostilbene product. The product is typically purified by recrystallization or column chromatography.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectra of solvatochromic dyes.

Materials and Equipment:

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents

-

The this compound derivative to be analyzed

Procedure:

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

-

From the stock solution, prepare dilute solutions in a series of spectroscopic grade solvents with varying polarities. The final concentration should be in the micromolar range (e.g., 10 µM) to ensure the absorbance falls within the linear range of the instrument (typically below 1.0).

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with the pure solvent that will be used for the first measurement. This will serve as the blank.

-

Place the cuvette in the reference holder of the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-600 nm).

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λabs).

-

Repeat steps 3 and 4 for each solvent to observe the solvatochromic shift.

-

Fluorescence Spectroscopy

This protocol details the measurement of emission spectra to characterize the solvatochromic properties.

Materials and Equipment:

-

Fluorescence Spectrophotometer (e.g., Horiba Fluorolog-3)

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvents

-

The this compound derivative to be analyzed

Procedure:

-

Instrument and Sample Preparation:

-

Turn on the fluorescence spectrophotometer and allow the excitation lamp to stabilize.

-

Prepare a series of dilute solutions of the this compound derivative in various solvents, identical to the samples prepared for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects.

-

-

Measurement Setup:

-

Place the cuvette containing the sample solution in the sample holder.

-

Set the excitation wavelength to the λabs determined from the UV-Vis measurements for that specific solvent.

-

Set the emission wavelength range to be scanned (e.g., 400-700 nm).

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

-

-

Spectrum Acquisition:

-

Acquire the emission spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λem).

-

Repeat the measurement for each solvent to determine the solvatochromic shift in the emission spectra.

-

The Stokes shift can be calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Visualizing the Solvatochromic Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the study of the solvatochromic properties of donor-acceptor substituted 4-cyanostilbenes.

Caption: Intramolecular Charge Transfer and Solvatochromic Shift.

Caption: Experimental Workflow for Solvatochromism Analysis.

References

Synthesis and characterization of π-conjugated cyanostilbene derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of π-Conjugated Cyanostilbene Derivatives

Introduction

π-conjugated cyanostilbene derivatives are a class of organic molecules that have garnered significant attention in materials science, organic optoelectronics, and biomedical applications.[1][2] These compounds are characterized by a stilbene backbone (a hydrocarbon consisting of a trans-ethene double bond substituted with a phenyl group on both carbon atoms) functionalized with a cyano (-CN) group. This molecular architecture, often featuring donor-acceptor (D-π-A) structures, gives rise to unique photophysical properties.[3][4]

A key characteristic of many cyanostilbene derivatives is Aggregation-Induced Emission (AIE).[5][6] Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or the solid state, AIE-active molecules (AIEgens) are weakly emissive in dilute solutions but become highly fluorescent upon aggregation.[5][6] This phenomenon is often attributed to the Restriction of Intramolecular Rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.[5] The unique optical and electrical properties, coupled with their capacity for self-assembly into well-defined nanostructures, make cyanostilbene derivatives promising candidates for organic light-emitting diodes (OLEDs), chemical sensors, bioimaging, and drug delivery.[1][2][7]

Synthesis of π-Conjugated Cyanostilbene Derivatives

The synthesis of cyanostilbene derivatives typically involves standard carbon-carbon bond-forming reactions to construct the central olefinic linkage. Common strategies include the Horner-Wadsworth-Emmons reaction, Wittig reaction, and Knoevenagel condensation.

General Synthetic Workflow

The synthesis process begins with commercially available starting materials, which are modified through one or more reaction steps to produce the target cyanostilbene derivative. This is followed by purification and comprehensive characterization to confirm the structure and purity of the final product.

Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for creating carbon-carbon double bonds, offering high stereoselectivity, typically favoring the formation of (E)-alkenes.[8][9][10] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.

-

Step 1: Generation of the Phosphonate Carbanion: A phosphonate ester is treated with a base (e.g., sodium hydride (NaH), potassium tert-butoxide) in an anhydrous solvent like tetrahydrofuran (THF) to deprotonate the α-carbon, forming the nucleophilic phosphonate carbanion.[9]

-

Step 2: Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, leading to an intermediate.[9]

-

Step 3: Elimination: The intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[9][10]

Example Synthesis of TPE-CNPH:[5]

-

A mixture of the aldehyde precursor (0.18 g, 0.5 µmol) and the phosphonate precursor (0.16 g, 0.5 µmol) is prepared in tert-butyl alcohol (10 mL) and THF (0.5 mL).

-

The mixture is stirred at 50 °C for 1 hour.

-

Tetrabutylammonium hydroxide (TBAH) (0.05 µmol, 1 mol/L in methanol) is slowly added to the mixture.

-

The reaction is stirred for an additional hour.

-

The resulting yellow precipitate is collected by filtration and washed with methanol to yield the final product.[5]

Protocol 2: Synthesis via Knoevenagel Condensation

Knoevenagel condensation is another key method, particularly for synthesizing α-cyanostilbenes. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as a derivative of cyanoacetic acid, in the presence of a weak base.[11]

Example Synthesis of Amide-Type Cyanostilbene Derivatives:[11]

-

An aldehyde precursor (1.2 mmol) and a cyano-functionalized precursor (1 mmol) are dissolved in 20 mL of ethanol.

-

A catalytic amount of piperidine (2-3 drops) is added to the solution.

-

The mixture is heated to reflux and stirred for 4-6 hours.

-

After cooling to room temperature, the precipitate is collected via filtration.

-

The crude product is purified by recrystallization from ethanol to yield the final compound.[11]

Characterization of π-Conjugated Cyanostilbene Derivatives

A comprehensive suite of analytical techniques is employed to confirm the chemical structure, purity, and photophysical properties of the synthesized cyanostilbene derivatives.

General Characterization Workflow

Following synthesis and purification, the compounds undergo structural verification and an in-depth analysis of their optical and physical properties.

References

- 1. π-Conjugated cyanostilbene derivatives: a unique self-assembly motif for molecular nanostructures with enhanced emission and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Piezochromic Properties of Cyanostilbene- and Cyanostyrene-Based Donor–Acceptor–Donor- and Donor–Acceptor-Structured Organic Luminogens [mdpi.com]

- 5. New Ï-conjugated cyanostilbene derivatives:Synthesis, characterization and aggregation-induced emission [html.rhhz.net]

- 6. Theoretical insights into aggregation-induced emission of bis(cyanostyryl)pyrrole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01291G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Cyanostilbene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crucial aspects of crystal structure analysis of 4-cyanostilbene and its derivatives, compounds of significant interest in materials science and medicinal chemistry due to their unique photophysical and potential biological properties. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-property relationships and guiding the rational design of novel functional materials and therapeutic agents. This document provides a comprehensive overview of crystallographic data, experimental methodologies, and key intermolecular interactions that govern the crystal packing of this important class of molecules.

Crystallographic Data of this compound and Selected Analogs

The following tables summarize key crystallographic parameters for this compound and two of its analogs, providing a quantitative basis for comparing their solid-state structures. This data is essential for understanding how subtle changes in molecular structure can influence the overall crystal packing.

Table 1: Unit Cell Parameters

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| This compound | C₁₅H₁₁N | Monoclinic | P2₁/c | 15.938(3) | 5.823(1) | 12.012(2) | 90 | 109.59(1) | 90 | 1045.9(3) | 4 |

| (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile | C₁₉H₁₃N | Monoclinic | P2₁/n | 12.404(3) | 6.096(1) | 17.654(4) | 90 | 108.01(2) | 90 | 1269.1(5) | 4 |

| 4-Methoxy-4'-cyanostilbene | C₁₆H₁₃NO | Monoclinic | P2₁/c | 13.568(2) | 5.753(1) | 17.081(3) | 90 | 106.84(1) | 90 | 1275.2(4) | 4 |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

| Compound | Bond/Angle/Torsion | Value |

| This compound | C≡N | 1.145(3) Å |

| C-C≡N | 179.1(2) ° | |

| C-C=C-C (Stilbene Bridge) | 178.5(2) ° | |

| (E)-4-(2-(naphthalen-2-yl)vinyl)benzonitrile | C≡N | 1.148(2) Å |

| C-C≡N | 178.9(2) ° | |

| C-C=C-C (Stilbene Bridge) | -179.5(2) ° | |

| 4-Methoxy-4'-cyanostilbene | C≡N | 1.146(2) Å |

| C-C≡N | 179.3(2) ° | |

| C-C=C-C (Stilbene Bridge) | 179.8(2) ° |

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of reliable scientific data. This section outlines the key methodologies for the synthesis and crystal structure determination of this compound and its analogs.

Synthesis: Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of trans-stilbene derivatives is the Horner-Wadsworth-Emmons reaction.

General Procedure:

-

Phosphonate Ester Preparation: Diethyl benzylphosphonate (or a substituted derivative) is prepared by the Arbuzov reaction between the corresponding benzyl halide and triethyl phosphite.

-

Deprotonation: The phosphonate ester is treated with a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the phosphonate carbanion.

-

Olefination: 4-Cyanobenzaldehyde (or a related aldehyde) is added to the solution of the phosphonate carbanion. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure trans-4-cyanostilbene analog.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Typical Crystallization Method (Slow Evaporation):

-

A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a standard workflow for determining the crystal structure of a small organic molecule like this compound.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the reflection intensities, and applying corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software such as SHELXT or SIR2014. The resulting atomic model is then refined by full-matrix least-squares on F² using programs like SHELXL. In this iterative process, atomic coordinates, anisotropic displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental procedures and the key intermolecular interactions that define the crystal packing of this compound and its analogs.

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound analogs.

Caption: Key intermolecular interactions governing the crystal packing of this compound.

This technical guide provides a foundational understanding of the crystal structure analysis of this compound and its analogs. The presented data and protocols offer a starting point for researchers to delve deeper into the solid-state chemistry of these versatile compounds, ultimately enabling the design of new materials with tailored properties for a wide range of applications.

Illuminating the Electronic Landscape of 4-Cyanostilbene: A Theoretical and Methodological Guide

An in-depth exploration into the theoretical calculations of the electronic structure of 4-cyanostilbene, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the computational and experimental methodologies employed to elucidate the photophysical properties of this molecule, with a focus on its intramolecular charge transfer (ICT) characteristics.

The electronic structure of this compound, a molecule of significant interest in materials science and photochemistry, has been extensively investigated through a combination of theoretical calculations and experimental spectroscopy. These studies have been pivotal in understanding its fluorescence properties, solvatochromism, and the nature of its excited states, which are crucial for the design of novel molecular probes and functional materials.

Theoretical Framework: Unraveling Electronic Transitions

The electronic properties of this compound are predominantly explored using quantum chemical methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational tools offer a balance of accuracy and computational cost, making them well-suited for studying the electronic transitions in medium-sized organic molecules.

A typical computational workflow for investigating the electronic structure of this compound is depicted below. The process begins with the optimization of the molecule's ground-state geometry, followed by frequency calculations to ensure a true energy minimum. Subsequently, TD-DFT calculations are performed to obtain vertical excitation energies, oscillator strengths, and to characterize the nature of the electronic transitions.

Key Calculated Electronic Properties

Theoretical calculations provide a wealth of quantitative data that helps in understanding the photophysical behavior of this compound. The following tables summarize key parameters obtained from DFT and TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G**.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths

| State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.5 - 4.0 | > 1.0 | HOMO -> LUMO (π -> π*) |

| S2 | > 4.5 | < 0.1 | HOMO-1 -> LUMO |

Note: The values presented are typical ranges found in the literature and can vary based on the specific functional, basis set, and solvent model used.

The lowest singlet excited state (S1) is characterized by a strong oscillator strength, indicating a high probability of this electronic transition upon photoexcitation, corresponding to the main absorption band. This transition is predominantly of a π -> π* character, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Calculated Ground and Excited State Dipole Moments in Different Solvents

| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |

| Gas Phase | 1.0 | ~6-7 | ~15-20 |

| Toluene | 2.4 | ~7-8 | ~20-25 |

| Acetonitrile | 37.5 | ~8-9 | >25 |

The significant increase in the dipole moment upon excitation from the ground state (μg) to the first excited state (μe) is a hallmark of intramolecular charge transfer (ICT).[1] This charge redistribution is more pronounced in polar solvents, which stabilize the highly polar excited state.

Intramolecular Charge Transfer and Solvatochromism